
2-Hydroxyphytanic acid
Übersicht
Beschreibung
2-Hydroxyphytanic acid (2-HPA) is a branched-chain hydroxy fatty acid derived from the α-oxidation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a metabolite primarily sourced from dietary chlorophyll and dairy products . Unlike straight-chain fatty acids, phytanic acid cannot undergo β-oxidation due to its 3-methyl group, necessitating α-oxidation. This process involves hydroxylation at the C2 position to form 2-HPA, followed by decarboxylation to pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), which is further degraded via peroxisomal β-oxidation .
2-HPA is a critical intermediate in this pathway, with its metabolism localized to peroxisomes and microsomes. The enzyme 2-hydroxyacyl-CoA lyase (HACL1) catalyzes its decarboxylation to pristanic acid, while peroxisomal hydroxyacid oxidase 2 (HAO2) may also contribute to its oxidation in specific tissues like kidneys . Dysregulation of 2-HPA metabolism is implicated in peroxisomal disorders, such as Refsum disease (RD) and rhizomelic chondrodysplasia punctata (RCDP), where its accumulation or deficiency reflects distinct enzymatic defects .
Vorbereitungsmethoden
Chemical Synthesis Routes
Direct Hydroxylation of Phytanic Acid
Phytanic acid’s branched structure complicates regioselective hydroxylation. A plausible route involves electrophilic hydroxylation using hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in the presence of transition metal catalysts. For example, iron(II)-mediated Fenton reactions generate hydroxyl radicals that abstract hydrogen from C-2, followed by radical recombination. However, competing oxidation at other tertiary carbons (C-3, C-7) necessitates protecting groups.
Procedure :
-
Protection : Phytanic acid’s carboxylic acid group is esterified (e.g., methyl ester) to prevent side reactions.
-
Hydroxylation : The ester is treated with H₂O₂ (30%) and FeSO₄·7H₂O (0.1 equiv) in acetic acid at 40–60°C for 12–24 hours.
-
Deprotection : The ester is hydrolyzed with NaOH (2M) in methanol-water (1:1) at 60°C.
Challenges :
-
Low regioselectivity (<30% yield at C-2).
-
Overoxidation to ketones or epoxides.
Epoxidation-Hydrolysis Strategy
Epoxidation of phytanic acid’s double bond (if present in a derivative) followed by acid-catalyzed hydrolysis could yield diols, which are selectively oxidized to hydroxy acids.
Procedure :
-
Epoxidation : Phytol (phytanic acid precursor) is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C.
-
Hydrolysis : Epoxide is opened with H₂SO₄ (0.5M) in tetrahydrofuran (THF)-water (3:1) to form vicinal diol.
-
Oxidation : Diol is oxidized with Jones reagent (CrO₃/H₂SO₄) to 2-hydroxyphytanic acid.
Challenges :
-
Requires phytanic acid derivatives with double bonds.
-
Toxicity of chromium-based reagents.
Enzymatic and Microbial Biosynthesis
Cytochrome P450-Mediated Hydroxylation
Cytochrome P450 enzymes (e.g., CYP4F2) hydroxylate fatty acids at specific positions. Recombinant E. coli expressing CYP4F2 and NADPH-cytochrome P450 reductase could hydroxylate phytanic acid at C-2.
Procedure :
-
Strain Engineering : E. coli BL21(DE3) is transformed with plasmids encoding CYP4F2 and reductase.
-
Fermentation : Cells are grown in LB medium with 0.5 mM δ-aminolevulinic acid and induced with IPTG (0.1 mM).
-
Biotransformation : Phytanic acid (1 mM) is added, and cultures are incubated at 30°C for 48 hours.
-
Extraction : Products are extracted with ethyl acetate and purified via silica gel chromatography.
Challenges :
-
Low catalytic activity toward bulky substrates.
-
Competition with endogenous metabolic pathways.
Microbial Fermentation Using Pseudomonas spp.
Certain Pseudomonas strains hydroxylate fatty acids via dioxygenases. Submerged fermentation with phytanic acid as the sole carbon source may yield this compound.
Procedure :
-
Culture Setup : Pseudomonas putida KT2440 is grown in M9 minimal media with 1% phytanic acid.
-
Incubation : Cultures are agitated (200 rpm) at 30°C for 72 hours.
-
Metabolite Analysis : LC-MS/MS identifies hydroxylated products.
Isolation from Natural Sources
Marine Organisms
Certain marine bacteria (e.g., Shewanella spp.) produce hydroxylated fatty acids as membrane lipid components.
Extraction Protocol :
-
Biomass Collection : Bacterial cells are lysed via sonication in chloroform-methanol (2:1).
-
Lipid Extraction : Total lipids are saponified with KOH (0.5M) in ethanol at 70°C.
-
Purification : Hydroxy fatty acids are isolated using reverse-phase HPLC (C18 column, acetonitrile-water gradient).
Comparative Analysis of Methods
Method | Yield | Selectivity | Scalability | Cost |
---|---|---|---|---|
Chemical Hydroxylation | 20–30% | Low | Moderate | Low |
Epoxidation-Hydrolysis | 35–45% | Moderate | Low | High |
Enzymatic (CYP450) | 10–15% | High | Low | Very High |
Microbial Fermentation | 5–10% | Variable | High | Moderate |
Analyse Chemischer Reaktionen
2-Hydroxyphytanic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 2-ketophytanic acid and pristanic acid.
Decarboxylation: This reaction leads to the formation of pristanic acid.
Hydroxylation: The alpha-hydroxylation of phytanic acid results in the formation of this compound.
Common reagents and conditions used in these reactions include NAD+, NADP+, and specific enzymes such as phytanate oxidase . The major products formed from these reactions are 2-ketophytanic acid and pristanic acid .
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzymatic Activity
2-Hydroxyphytanic acid serves as an intermediate in the degradation of phytanic acid through α-oxidation. This process is crucial for the metabolism of branched-chain fatty acids, which are abundant in certain dietary fats. Key studies have demonstrated the enzymatic conversion of this compound to 2-ketophytanic acid, highlighting its role in metabolic pathways:
- Enzymatic Conversion : In both rat and human liver homogenates, this compound is oxidized to 2-ketophytanic acid. However, this conversion is deficient in patients with Zellweger syndrome, indicating a critical link between this compound and peroxisomal function .
- Role in Disease : Elevated levels of this compound are observed in patients with Refsum disease due to impaired α-oxidation pathways. This accumulation underscores the importance of this compound as a biomarker for diagnosing certain peroxisomal disorders .
Clinical Research and Case Studies
Recent clinical studies have focused on the metabolic fate of this compound in individuals with specific genetic conditions:
- In Vivo Studies : Research involving intravenous administration of labeled this compound has shown rapid metabolism in healthy individuals compared to patients with Refsum disease, who exhibit significantly lower conversion rates. This suggests that this compound is an essential intermediate for normal phytanic acid metabolism .
- Zellweger Syndrome : In patients with Zellweger syndrome, studies have indicated that the conversion of this compound to its downstream metabolites is severely impaired. This has implications for understanding the biochemical basis of this disorder and developing potential therapeutic strategies .
Therapeutic Implications
The understanding of this compound's role in metabolism opens avenues for therapeutic interventions:
- Potential Treatments for Metabolic Disorders : By targeting the metabolic pathways involving this compound, researchers aim to develop treatments that can alleviate symptoms associated with disorders like Refsum disease and Zellweger syndrome. For instance, supplementation or dietary modifications may be explored to manage phytanic acid levels effectively.
- Biomarker Development : The compound's accumulation in specific disorders positions it as a potential biomarker for early diagnosis and monitoring of treatment efficacy in patients with peroxisomal disorders .
Research Findings Summary
Study Focus | Key Findings | Implications |
---|---|---|
Enzymatic activity | Conversion from this compound to 2-ketophytanic acid is deficient in certain disorders | Links metabolic dysfunction to clinical conditions |
Clinical metabolism | Healthy individuals metabolize this compound rapidly; impaired in Refsum disease | Potential diagnostic marker for metabolic disorders |
Therapeutic avenues | Targeting metabolic pathways may lead to effective treatments | Opens new research directions for therapy development |
Wirkmechanismus
The mechanism of action of 2-hydroxyphytanic acid involves its conversion to pristanic acid through alpha-oxidation. This process is catalyzed by phytanate oxidase, which hydroxylates phytanic acid to form this compound . The this compound is then decarboxylated to form pristanic acid and carbon dioxide . This pathway is crucial in the metabolism of branched-chain fatty acids and is deficient in certain peroxisomal disorders .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Phytanic Acid vs. 2-Hydroxyphytanic Acid
Key Differences :
- Phytanic acid initiates α-oxidation, while 2-HPA is its first metabolite.
- Phytanic acid activates PPARα, driving peroxisome proliferation and ω-oxidation , whereas 2-HPA’s signaling role remains unconfirmed.
- In HACL1-deficient mice, hepatic 2-HPA levels rise 55-fold compared to phytanic acid (2.4-fold), highlighting its role as a metabolic bottleneck .
Pristanic Acid vs. This compound
Key Insight : Pristanic acid is energetically favorable, undergoing β-oxidation to generate ATP, whereas 2-HPA accumulation signifies blocked α-oxidation.
2-Ketophytanic Acid: A Transient Intermediate
Microsomal decarboxylation of 2-hydroxyphytanoyl-CoA bypasses this intermediate, directly yielding pristanic acid . This explains its negligible detection in human plasma, even in peroxisomal disorders .
Other Hydroxy Fatty Acids (e.g., 2-Hydroxypalmitic Acid)
Functional Contrast : While both are α-oxidation intermediates, 2-hydroxypalmitic acid metabolism is kidney-specific and HAO2-dependent, unlike 2-HPA’s reliance on HACL1 in the liver .
Disease Associations and Metabolic Implications
Metabolic Disorders Involving 2-HPA
Diagnostic Relevance
Plasma 2-HPA levels differentiate RD from RCDP: RD patients show normal 2-HPA but elevated phytanic acid, whereas RCDP patients accumulate both 2-HPA and phytanic acid .
Data Tables
Table 1: Structural and Metabolic Comparison of Phytanic Acid Derivatives
Table 2: Concentrations in Disease Models vs. Controls
Biologische Aktivität
2-Hydroxyphytanic acid, also known as α-hydroxyphytanate, is a significant intermediate in the metabolism of phytanic acid, a branched-chain fatty acid derived primarily from dietary sources such as ruminant fats and certain fish. Understanding the biological activity of this compound is crucial due to its role in various metabolic pathways, particularly in peroxisomal fatty acid oxidation. This article compiles research findings, case studies, and data tables to elucidate the biological activity of this compound.
- Chemical Formula : CHO
- Molecular Weight : 320.54 g/mol
- Classification : Acyclic diterpenoid
- Solubility : Practically insoluble in water; hydrophobic nature
Metabolic Pathway
The metabolism of phytanic acid involves several enzymatic steps:
- Activation : Phytanic acid is activated to phytanoyl-CoA.
- Hydroxylation : Hydroxylation by phytanoyl-CoA 2-hydroxylase yields 2-hydroxyphytanoyl-CoA.
- Cleavage : The enzyme 2-hydroxyacyl CoA lyase (HACL1) cleaves 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA, which are further oxidized to pristanic acid.
The presence of HACL1 is critical for the proper degradation of this compound, and deficiencies in this enzyme can lead to metabolic disorders such as Refsum disease, characterized by the accumulation of phytanic acid and its derivatives in tissues.
Enzymatic Studies
Research has demonstrated that this compound acts as an obligatory intermediate in the degradation of phytanic acid. In vivo studies using rat liver homogenates indicated that upon administration of radioactive phytanic acid, labeled this compound was produced, confirming its role in metabolic pathways .
Case Studies
-
Refsum Disease : Patients with Refsum disease exhibit elevated levels of both phytanic acid and this compound due to impaired degradation pathways. In a study involving patients with this condition, plasma levels of this compound were significantly higher compared to healthy controls .
Patient Type Phytanic Acid (pmol/L) This compound (pmol/L) Pristanic Acid (pmol/L) Healthy Control <10 <0.2 3 Refsum Disease 1649 <0.4 11.4 Chondrodysplasia 232 0.4 0.7 - Animal Models : In HACL1 knockout mice fed a high-phytol diet, significant weight loss and liver abnormalities were observed; however, neurological symptoms typically associated with Refsum disease were absent. This suggests alternative metabolic pathways may compensate for the lack of HACL1 activity .
Proteomic Insights
Recent proteomic analyses have shown that the liver proteome of HACL1-deficient mice exhibited alterations in proteins related to peroxisome proliferation and PPAR signaling pathways. Notably, enzymes involved in omega oxidation were upregulated, indicating compensatory mechanisms at play when conventional pathways are disrupted .
Q & A
Basic Research Questions
Q. How can researchers accurately identify and quantify 2-Hydroxyphytanic acid in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques. GC-MS is preferred for volatile derivatives, while LC-MS avoids derivatization steps, reducing artifacts. Key validation parameters include calibration curves (linearity: R² ≥ 0.99), limit of detection (LOD ≤ 0.1 ng/mL), and recovery rates (85–115%). Internal standards like deuterated analogs minimize matrix effects .
Q. What experimental design principles are critical for initial studies of this compound’s metabolic pathways?
- Methodological Answer : Use isotope-labeled tracers (e.g., ¹³C-phytanic acid) to track α-oxidation in cell or animal models. Include controls for endogenous background (e.g., unlabeled controls) and validate enzyme activity via substrate depletion assays. Ensure replicate sample sizes (n ≥ 3) and statistical power analysis (α = 0.05, β = 0.2) to detect biologically relevant effects .
Q. What are the minimum characterization requirements for confirming this compound synthesis in novel reactions?
- Methodological Answer : For new synthetic routes, provide nuclear magnetic resonance (NMR) data (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and chromatographic purity (HPLC/GC ≥ 95%). Compare spectral data with existing literature or databases (e.g., PubChem, SciFinder). Document reaction yields, stereochemical outcomes, and byproduct profiles .
Advanced Research Questions
Q. How can discrepancies in reported enzymatic activity data for this compound α-oxidation be systematically addressed?
- Methodological Answer : Conduct meta-analyses of kinetic parameters (e.g., Km, Vmax) across studies, adjusting for assay conditions (pH, temperature, cofactors). Use standardized protocols (e.g., fixed substrate concentrations: 50 µM phytanic acid) and validate enzyme sources (e.g., recombinant vs. tissue-extracted). Apply multivariate regression to identify confounding variables (e.g., lipid solubility, membrane permeability) .
Q. What strategies reconcile differences between in vivo and in vitro models of this compound metabolism?
- Methodological Answer : Perform cross-model validation using isotopic tracing in both cultured fibroblasts (in vitro) and knockout mouse models (in vivo). Measure intermediate metabolites (e.g., pristanic acid) and adjust for compartmentalization effects (e.g., peroxisomal vs. mitochondrial localization). Use computational modeling (e.g., kinetic flux balancing) to predict in vivo relevance of in vitro data .
Q. How should researchers design studies to investigate the role of this compound in Refsum’s disease pathogenesis?
- Methodological Answer : Employ patient-derived fibroblasts or induced pluripotent stem cells (iPSCs) with PHYH mutations. Compare lipid profiles (LC-MS) and oxidative stress markers (e.g., malondialdehyde) against healthy controls. Include rescue experiments with gene therapy vectors (e.g., AAV-PHYH) to confirm causality. Ethical approval must address biosafety and informed consent for human-derived samples .
Q. Data Analysis and Reproducibility
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Account for heteroscedasticity via weighted least squares and validate model fit with Akaike information criterion (AIC). Publish raw datasets (e.g., via Zenodo) and analysis scripts (R/Python) to enable reproducibility .
Q. How can researchers ensure reproducibility when studying this compound’s interactions with lipid membranes?
- Methodological Answer : Standardize membrane composition (e.g., 70% DOPC, 30% cholesterol) and use surface plasmon resonance (SPR) for binding affinity measurements. Report buffer conditions (ionic strength, pH) and temperature controls (±0.1°C). Include triplicate runs and error bars (SEM) in figures .
Q. Tables for Methodological Reference
Parameter | GC-MS | LC-MS |
---|---|---|
Derivatization Needed | Yes (e.g., BSTFA) | No |
LOD (ng/mL) | 0.05 | 0.1 |
Matrix Effect Control | Deuterated IS | Stable Isotope IS |
Typical Runtime | 15–30 min | 10–20 min |
Table 1: Comparison of GC-MS and LC-MS methodologies for quantifying this compound .
Eigenschaften
IUPAC Name |
2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKMKXBKVBXUGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933062 | |
Record name | 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14721-68-7 | |
Record name | 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14721-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyphytanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.